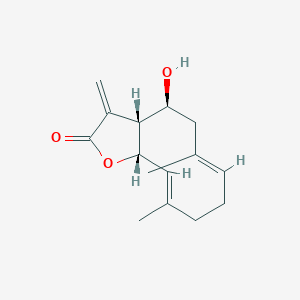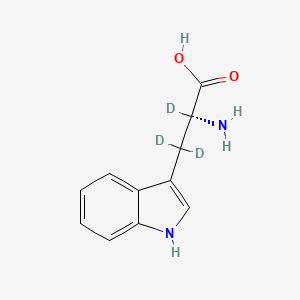
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid is a deuterated analog of tryptophan, an essential amino acid. The compound features a trideuterated propanoic acid moiety attached to an indole ring, making it a unique variant of naturally occurring tryptophan. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the propanoic acid chain, which can influence the compound’s chemical properties and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid typically involves the incorporation of deuterium into the tryptophan molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often require a catalyst, such as palladium on carbon (Pd/C), and elevated temperatures to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form deuterated tryptamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Deuterated tryptamine derivatives.
Substitution: Various N-substituted tryptophan derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of tryptophan in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating serotonin pathways due to its structural similarity to tryptophan.
Industry: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, similar to tryptophan. It can be incorporated into proteins during translation, affecting protein structure and function. Additionally, it may influence serotonin synthesis by serving as a precursor, thereby modulating neurotransmitter levels and associated biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptophan: The non-deuterated analog, essential for protein synthesis and serotonin production.
Deuterated Tryptophan: Other deuterated variants with different deuterium incorporation patterns.
Tryptamine: A decarboxylated derivative of tryptophan, involved in neurotransmitter synthesis.
Uniqueness
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid is unique due to its specific deuterium incorporation, which can alter its metabolic stability and interaction with biological targets. This makes it valuable for research applications where isotopic labeling is required to study metabolic pathways and molecular interactions.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i5D2,9D |
InChI-Schlüssel |
QIVBCDIJIAJPQS-PKHUVNBJSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C1=CNC2=CC=CC=C21)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


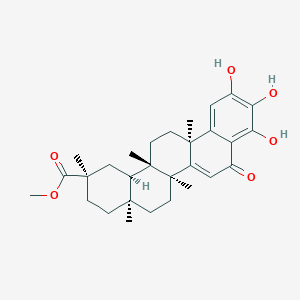
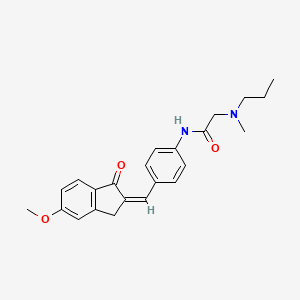
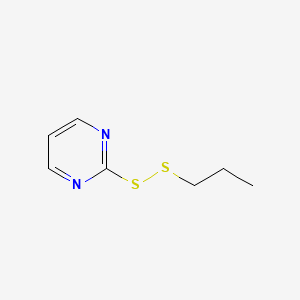
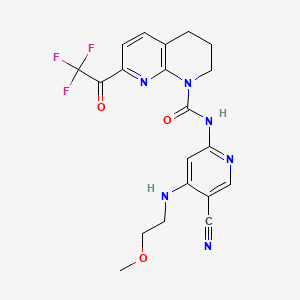
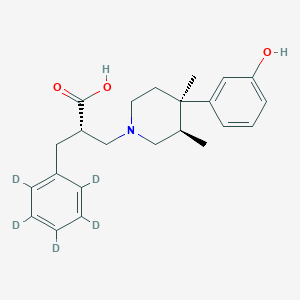
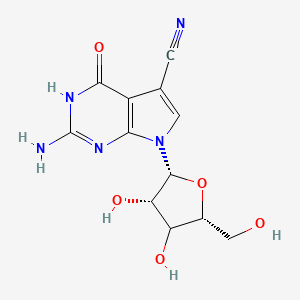
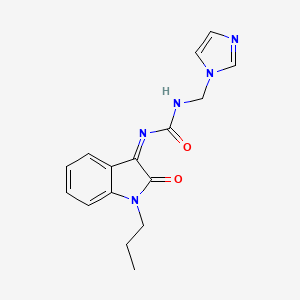
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
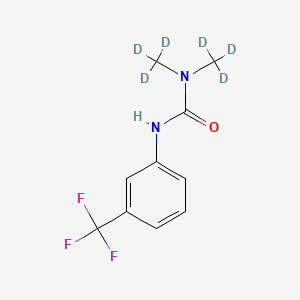
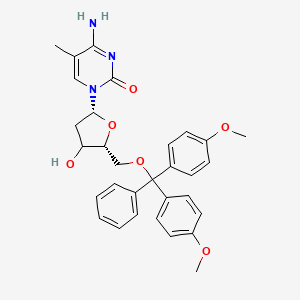

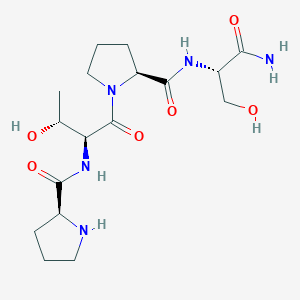
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
